4-Morpholinobenzoate

Description

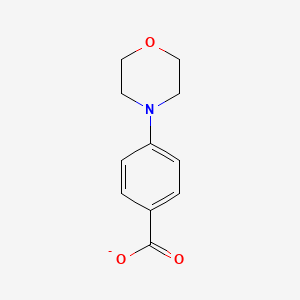

4-Morpholinobenzoate refers to a class of benzoic acid derivatives substituted with a morpholine group at the para-position. The most studied derivative is methyl this compound (CAS 23676-05-3), synthesized via nickel-catalyzed cross-coupling of methyl 4-bromobenzoate with morpholine, yielding 65% under ambient conditions . Its molecular formula is C₁₂H₁₅NO₃ (MW: 221.25 g/mol), with characteristic NMR signals (¹H: δ 7.54–6.82 ppm; ¹³C: δ 153.6–47.4 ppm) . Safety data indicate hazards such as H302 (harmful if swallowed) and H315 (skin irritation) .

Properties

Molecular Formula |

C11H12NO3- |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

4-morpholin-4-ylbenzoate |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14)/p-1 |

InChI Key |

XVAJKPNTGSKZSQ-UHFFFAOYSA-M |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Amino-2-morpholinobenzoate (CAS 4031-84-9)

- Structure: Features an amino group at the 5-position and a morpholine group at the 2-position.

- Molecular Formula : C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol).

- Synthesis: Not explicitly detailed in evidence, but likely involves regioselective substitution or reductive amination.

- Safety : Requires precautions for inhalation, skin contact, and ingestion, with first-aid measures including rinsing and medical consultation .

Table 1: Key Differences vs. Methyl 4-Morpholinobenzoate

Pentafluorophenyl this compound (CAS 921938-51-4)

- Structure : Contains a pentafluorophenyl ester group instead of methyl.

- Molecular Formula: C₁₇H₁₂F₅NO₃ (MW: 373.27 g/mol).

- Synthesis: Likely involves esterification of 4-morpholinobenzoic acid with pentafluorophenol.

- Properties :

- Applications : High cost (¥30,400/g) reflects niche applications in specialized catalysis .

Table 2: Functional Group Impact

| Property | Methyl this compound | Pentafluorophenyl Derivative |

|---|---|---|

| Ester Group | Methyl | Pentafluorophenyl |

| Reactivity | Moderate | High (activated ester) |

| Cost | ~¥12,900/250mg | ¥30,400/g |

Ethyl this compound (CAS 19614-15-4)

- Structure : Ethyl ester variant.

- Molecular Formula: C₁₃H₁₇NO₃ (MW: 235.28 g/mol).

Methyl 3-[(Morpholin-4-yl)methyl]benzoate (CAS 190660-95-8)

- Structure : Morpholinylmethyl group at the 3-position.

- Molecular Formula: C₁₃H₁₇NO₃ (MW: 235.28 g/mol).

Ethyl 3-{[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]amino}-4-morpholinobenzoate

- Structure : Complex derivative with an isoxazole-carboxamide group.

- Molecular Formula : C₂₄H₂₅N₃O₅ (MW: 435.47 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.